molecular formula C11H8N2O B099467 3-(2-Propynyl)quinazolin-4(3H)-one CAS No. 16347-56-1

3-(2-Propynyl)quinazolin-4(3H)-one

Cat. No.: B099467
CAS No.: 16347-56-1
M. Wt: 184.19 g/mol
InChI Key: RVWFESXIVOHRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Propynyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the propynyl group at the 3-position of the quinazolinone ring adds unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propynyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Propynyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

    Substitution: The propynyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Propynyl)-4(3H)-pyrrolidinone
  • 3-(2-Propynyl)-4(3H)-benzothiazolinone
  • 3-(2-Propynyl)-4(3H)-isoquinolinone

Uniqueness

Compared to similar compounds, 3-(2-Propynyl)quinazolin-4(3H)-one exhibits unique chemical properties due to the presence of the quinazolinone ring. This structural feature contributes to its diverse biological activities and potential therapeutic applications. The compound’s ability to undergo various chemical reactions also makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

3-prop-2-ynylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h1,3-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWFESXIVOHRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345295
Record name 3-(2-Propynyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16347-56-1
Record name 3-(2-Propynyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the reported synthetic route for 3-(2-Propynyl)quinazolin-4(3H)-one?

A1: The research presented in the paper "[Microwave-Assisted [3+2] Cycloaddition and Suzuki–Miyaura Cross-Coupling for a Concise Access to Polyaromatic Scaffolds†]" [] describes a novel and efficient microwave-assisted one-pot procedure for synthesizing this compound derivatives. This method offers several advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.